N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a hydroxy-methylthio butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes functionalization to introduce the carboxamide group. The hydroxy-methylthio butyl side chain is then attached through a series of reactions involving alkylation and oxidation steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. Industrial production also focuses on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methylthio groups can form hydrogen bonds or engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The thiophene ring and carboxamide group also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with various substituents, such as:
- Thiophene-2-carboxamide
- 2-hydroxy-4-methylthiobutylthiophene
- Thiophene-3-carboxylic acid derivatives
Uniqueness
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-11(14,4-6-15-2)8-12-10(13)9-3-5-16-7-9/h3,5,7,14H,4,6,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXSCOKOTWXECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CSC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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